molecular formula C19H10ClF3N4O2S B2526184 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-22-9

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2526184
CAS No.: 477305-22-9
M. Wt: 450.82
InChI Key: ADIGQHRMXMPAHF-FMIVXFBMSA-N
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Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H10ClF3N4O2S and its molecular weight is 450.82. The purity is usually 95%.
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Biological Activity

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in enhancing the compound's interaction with cellular proteins involved in cancer progression and microbial resistance.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, highlighting their potential as effective agents against various cancer cell lines. The presence of the trifluoromethyl and nitrophenyl substituents in this compound enhances its lipophilicity and electronic properties, contributing to its cytotoxic effects.

  • Cell Line Studies :
    • In vitro studies have shown that derivatives containing thiazole rings exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, compounds similar to the target compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against these cell lines .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound may inhibit key proteins involved in cell proliferation and survival, such as Bcl-2 and other anti-apoptotic factors. The hydrophobic interactions facilitated by the thiazole ring are crucial for binding affinity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal activities.

  • Antibacterial Studies :
    • Compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like norfloxacin .
  • Mechanisms of Action :
    • The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with cellular metabolic pathways .

Data Summary

Activity Type Target Cell Lines/Organisms IC50 Values (µg/mL) Mechanism
AnticancerA549, MCF-7, HeLa1.61 - 1.98Inhibition of Bcl-2, apoptosis induction
AntibacterialStaphylococcus aureus, E. coliComparable to norfloxacinMembrane disruption, metabolic interference

Case Studies

  • Case Study on Cancer Cell Lines :
    A study involving the evaluation of thiazole derivatives showed that modifications at the phenyl ring significantly impacted cytotoxicity. The presence of electron-withdrawing groups like nitro increased the activity against A549 cells, suggesting a structure-activity relationship (SAR) that favors such substitutions .
  • Case Study on Antimicrobial Efficacy :
    In a comparative study, a series of thiazole derivatives were synthesized and tested for their antibacterial properties against common pathogens. The results indicated that compounds with similar structural features to our target compound exhibited potent activity, validating the potential of thiazoles as lead compounds for antibiotic development .

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N4O2S/c20-16-6-3-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-1-4-14(5-2-11)27(28)29/h1-7,9-10,25H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIGQHRMXMPAHF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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